Mass spectrometry of 3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline
Mass spectrometry of 3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline
An In-Depth Technical Guide to the Mass Spectrometry of 3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline
Executive Summary
Derivatives of 1,3,4-thiadiazole are recognized for their wide-ranging pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2] The compound 3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline represents a key scaffold in this class, merging the biologically active thiadiazole heterocycle with an aniline moiety. Accurate structural characterization is a prerequisite for its advancement in any drug development pipeline, and mass spectrometry (MS) stands as the definitive analytical technique for this purpose. This guide provides a comprehensive, in-depth exploration of the mass spectrometric behavior of this compound. It is designed for researchers and scientists in pharmaceutical development, offering detailed experimental protocols for both soft (Electrospray Ionization) and hard (Electron Impact) ionization techniques, a thorough analysis of the resultant fragmentation patterns, and the causal reasoning behind the proposed analytical strategies.
Introduction to the Analyte and Methodologies
Overview of 3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline
The title compound is a heterocyclic aromatic molecule featuring a central 1,3,4-thiadiazole ring substituted with a methyl group at the 5-position and a 3-aminophenyl (meta-aniline) group at the 2-position. This specific arrangement of functional groups dictates its physicochemical properties and, critically, its fragmentation behavior under mass spectrometric analysis. Understanding this behavior is essential for its unambiguous identification in complex matrices, such as during metabolite identification studies or reaction monitoring.
The Role of Mass Spectrometry in Structural Elucidation
Mass spectrometry is an indispensable tool in chemical analysis that measures the mass-to-charge ratio (m/z) of ions. For a novel or synthesized compound, it provides two primary pieces of information:
-
Molecular Weight Confirmation: Soft ionization techniques, such as Electrospray Ionization (ESI), can ionize the molecule with minimal fragmentation, providing a clear signal for the molecular ion (e.g., [M+H]⁺) and thus confirming the molecular weight of the synthesized product.
-
Structural Verification: Hard ionization techniques like Electron Impact (EI), or fragmentation techniques like Collision-Induced Dissociation (CID) in tandem MS, break the molecule apart in predictable ways. The resulting fragment ions create a "fingerprint" spectrum that helps to confirm the connectivity of atoms and the identity of functional groups within the molecule.
This guide will leverage both approaches to build a complete mass spectrometric profile of 3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline.
Physicochemical Properties and Predicted Mass Data
A foundational step in any MS analysis is the theoretical calculation of the analyte's mass. This data is used to calibrate the instrument and to identify the molecular ion peak in the acquired spectrum.
| Property | Value |
| Chemical Formula | C₉H₉N₃S |
| Average Molecular Weight | 191.25 g/mol |
| Monoisotopic Mass | 191.05172 Da |
| Predicted [M+H]⁺ (ESI) | 192.05954 m/z |
| Predicted M⁺• (EI) | 191.05172 m/z |
Experimental Methodologies
The choice of methodology is dictated by the desired information. For molecular weight confirmation and analysis in liquid samples, Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI is the gold standard. For detailed structural fragmentation patterns from a pure, volatile sample, Gas Chromatography-Mass Spectrometry (GC-MS) with EI is highly informative.
Experimental Workflow Overview
The overall process for analyzing the compound involves sample preparation, chromatographic separation, ionization, and mass analysis, followed by data interpretation.
Caption: General experimental workflow for MS analysis.
Protocol 1: LC-MS/MS with Electrospray Ionization (ESI)
This protocol is designed to confirm the molecular weight and to controllably fragment the molecule to verify its substructures.
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution of 3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline in HPLC-grade methanol.
- Perform a serial dilution to a final concentration of 1 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- Filter the final solution through a 0.22 µm PTFE syringe filter before injection.
2. Liquid Chromatography Parameters:
- Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 2 µL.
3. Mass Spectrometry Parameters (Positive ESI Mode):
- Ion Source: Electrospray Ionization (ESI), Positive Mode.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120 °C.
- Desolvation Gas (N₂): Flow at 600 L/hr, Temperature at 350 °C.
- MS Scan Range (Full Scan): 50 - 400 m/z.
- MS/MS Fragmentation: Collision-Induced Dissociation (CID) with Argon. Select the precursor ion (predicted m/z 192.06) and apply a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive fragment spectrum.
Protocol 2: GC-MS with Electron Impact (EI)
This protocol provides a classic, highly reproducible fragmentation pattern useful for library matching and detailed structural elucidation.
1. Sample Preparation:
- Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as Dichloromethane or Ethyl Acetate.
- Ensure the sample is anhydrous.
2. Gas Chromatography Parameters:
- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium, constant flow of 1.0 mL/min.
- Inlet Temperature: 250 °C.
- Oven Program: Hold at 100 °C for 1 minute, then ramp at 20 °C/min to 280 °C and hold for 5 minutes.
3. Mass Spectrometry Parameters (EI Mode):
- Ion Source: Electron Impact (EI).
- Electron Energy: 70 eV. This is a standardized energy that allows for comparison of spectra across different instruments.[3]
- Source Temperature: 230 °C.
- MS Scan Range: 40 - 400 m/z.
Mass Spectral Analysis and Fragmentation Pathways
The structural features of 3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline—two aromatic rings linked by a single bond and labile N-H and C-CH₃ bonds—provide several predictable fragmentation routes.
ESI-MS/MS Fragmentation of [M+H]⁺
In positive ESI mode, the molecule will readily protonate, likely on one of the nitrogen atoms. The precursor ion for MS/MS experiments will be the protonated molecule [C₉H₁₀N₃S]⁺ at m/z 192.06 . The primary fragmentation event under CID is typically the cleavage of the weakest bonds.
Proposed Fragmentation Pathway (ESI-MS/MS):
The most probable fragmentation pathway involves the cleavage of the C-C bond between the aniline and thiadiazole rings. This is a common fragmentation point for linked aromatic systems.
Caption: Proposed ESI-MS/MS fragmentation of [M+H]⁺.
-
Parent Ion -> Fragment m/z 92.05: The most significant fragmentation is the cleavage of the inter-ring C-C bond, leading to the formation of the stable anilinium cation ([C₆H₆N]⁺). This is a very common pathway for aniline derivatives.
-
Fragment m/z 92.05 -> Fragment m/z 65.04: The anilinium ion can subsequently lose hydrogen cyanide (HCN), a characteristic fragmentation of the aniline core, to yield an ion at m/z 65.
-
Parent Ion -> Fragment m/z 100.01: The alternative cleavage pathway would yield the protonated 2-methyl-1,3,4-thiadiazole radical cation ([C₃H₄N₂S]⁺•). The relative intensity of this peak compared to m/z 92 will depend on the relative stability of the charged fragments.
EI-MS Fragmentation of M⁺•
EI is a high-energy process that will produce a more complex spectrum. The molecular ion (M⁺•) at m/z 191.05 will be observed, and its fragmentation will be more extensive. The fragmentation of amines is often dominated by alpha-cleavage.[4]
Proposed Fragmentation Pathway (EI-MS):
Caption: Proposed EI fragmentation pathway of M⁺•.
-
Molecular Ion (m/z 191.05): The presence of this peak confirms the molecular weight.
-
[M-CH₃]⁺ (m/z 176.03): Loss of a methyl radical from the thiadiazole ring is a likely initial fragmentation, leading to a stable cyclic cation.
-
Inter-ring Cleavage (m/z 91.04 and m/z 99.00): Similar to the ESI pathway, cleavage between the rings is expected. This can produce the benzyne radical cation ([C₆H₅N]⁺•) at m/z 91 or the 5-methyl-1,3,4-thiadiazol-2-ylium cation ([C₃H₃N₂S]⁺) at m/z 99. The relative abundance will depend on fragment stability.
-
Loss of HCN (m/z 91 -> m/z 65): The fragment at m/z 91 can lose HCN to produce the cyclopentadienyl cation at m/z 65.
Rationale for Experimental Choices
-
Dual-Technique Approach: Employing both ESI and EI provides complementary data. ESI offers a clear molecular ion for formula confirmation with minimal in-source fragmentation, making it ideal for quantitative studies and as a starting point for controlled MS/MS experiments. EI provides a complex but highly reproducible fragmentation pattern that is invaluable for structural confirmation and is often required for submission to spectral databases.
-
Chromatographic Separation: Both LC and GC are essential. LC is versatile for a wide range of compounds and directly compatible with ESI. GC requires more volatile and thermally stable compounds but offers exceptional resolving power and is perfectly coupled with EI ionization. Using both confirms the purity of the analyte and provides robust, orthogonal data.
-
High-Resolution Mass Spectrometry (HRMS): The use of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is critical. It allows for the determination of the exact mass of the parent and fragment ions to four decimal places. This accuracy enables the unambiguous determination of the elemental composition of each ion, moving beyond simple nominal mass matching to confident formula assignment.
Conclusion
The mass spectrometric analysis of 3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline is a multi-faceted process that yields a wealth of structural information. By employing a logical, dual-pronged approach with LC-ESI-MS/MS and GC-EI-MS, a complete and unambiguous characterization can be achieved. The predictable fragmentation pathways, centered on the cleavage of the inter-ring bond and characteristic losses from the aniline and thiadiazole moieties, provide a robust fingerprint for this molecule. This guide provides the foundational protocols and interpretive logic necessary for researchers to confidently identify and characterize this important pharmaceutical scaffold, ensuring data integrity and accelerating drug development efforts.
References
-
Hilaris Publisher. (2023). 1,3,4-Thiadiazole and its Derivatives: A Versatile Moiety. Journal of Heterocyclic Chemistry. Retrieved from [Link]
-
Gębarowski, P., et al. (2021). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra of aniline with different ionization methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. PMC. Retrieved from [Link]
-
Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]
-
YouTube. (2023). Mass Fragmentation of Amines, Alkanenitriles & Carbonyl Compounds. Retrieved from [Link]
